![molecular formula C10H11Cl2NOS B177656 (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester CAS No. 10129-41-6](/img/structure/B177656.png)
(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester
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Overview
Description
(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1986 by Dr. David E. Vance and his colleagues at the University of Kentucky. D609 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Mechanism of Action
(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester inhibits the activity of PC-PLC by binding to the enzyme's active site. This prevents the enzyme from hydrolyzing phosphatidylcholine, which in turn reduces the production of diacylglycerol and inositol triphosphate, both of which are important second messengers in intracellular signaling pathways.
Biochemical and Physiological Effects:
(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester has also been shown to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress. In addition, (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester in lab experiments is its specificity for PC-PLC. This allows researchers to study the role of this enzyme in intracellular signaling pathways without affecting other pathways. However, one limitation of using (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Future Directions
There are several potential future directions for research involving (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester. One area of interest is the development of more potent inhibitors of PC-PLC that could be used in clinical settings. Another area of interest is the study of the role of PC-PLC in other cellular processes, such as autophagy and cell migration. Finally, (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester could be used in combination with other drugs to enhance their efficacy in treating cancer and other diseases.
Synthesis Methods
The synthesis of (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester involves a multi-step process starting with the reaction of 3,4-dichlorophenylisocyanate with thiourea to form the intermediate 3,4-dichlorophenylthiourea. This intermediate is then reacted with isopropyl alcohol in the presence of a strong acid catalyst to form the final product, (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester. The purity of (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester can be further improved by recrystallization.
Scientific Research Applications
(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester has been used in a variety of scientific research applications, including the study of cell signaling pathways, apoptosis, and lipid metabolism. It has been shown to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in the regulation of intracellular calcium signaling. (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester has also been shown to induce apoptosis in a variety of cancer cell lines.
properties
IUPAC Name |
S-propan-2-yl N-(3,4-dichlorophenyl)carbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-6(2)15-10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVACRBOIDNKHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester | |
CAS RN |
10129-41-6 |
Source
|
Record name | S-ISOPROPYL N-(3,4-DICHLOROPHENYL)THIOLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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